Benazepril ethyl ester

Overview

Description

Synthesis Analysis

The synthesis of benazepril ethyl ester involves several key chemical reactions, primarily focusing on asymmetric synthesis techniques. A formal enantioselective synthesis employs an asymmetric aza-Michael addition as a pivotal step, utilizing L-homophenylalanine ethyl ester to prepare a key intermediate leading to benazepril HCl (Luoting Yu et al., 2006). Additionally, novel methods have been developed to prepare the benazepril precursor, optimizing reaction conditions and employing flash column chromatography for product separation (Kafssi Hassan et al., 2007).

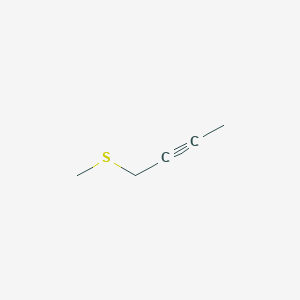

Molecular Structure Analysis

Molecular structure analysis of benazepril ethyl ester and its interactions provides insight into its chemical behavior. Multi-spectroscopic approaches, including fluorescence and absorption spectroscopy, have been used to study the interaction between benazepril and biological molecules like bovine serum albumin, revealing the nature of binding affinity and the role of hydrogen bonding (Bao-li Wang et al., 2019).

Chemical Reactions and Properties

The chemical reactions pivotal to benazepril ethyl ester's synthesis include asymmetric reductions and bioreductive reactions utilizing catalysts like baker's yeast for enantioselective synthesis. The use of convertible isocyanides for the synthesis in shorter reaction times has also been noted (Bhushan B. Borase et al., 2021).

Physical Properties Analysis

The physical properties of benazepril ethyl ester, such as solubility, optical activity, and its crystalline form, are essential for its formulation and efficacy as a medication. A comprehensive profile includes analysis through thermal methods, X-ray powder diffraction, and spectroscopy to understand its stability and behavior under different conditions (F. Belal et al., 2005).

Chemical Properties Analysis

The chemical properties of benazepril ethyl ester, including its reactivity under stress conditions, have been studied to ensure the drug's safety and efficacy. Characterization of stress degradation products using hyphenated techniques like LC-MS and LC-NMR helps in understanding its stability profile and the identification of potential degradation products (Mallikarjun Narayanam et al., 2013).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“Benazepril ethyl ester” is used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs that are used to treat conditions like hypertension and heart failure .

Methods of Application or Experimental Procedures

In one method, an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester (LHPE) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester is used as the key step to prepare the key intermediate leading to benazepril·HCl . In another method, a trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process is used to form the corresponding ethyl ester .

Summary of Results or Outcomes

The result of these methods is the synthesis of benazepril·HCl, a potent ACE inhibitor . This drug has been found to have fewer side effects and better stability due to its unique skeleton .

Use of Convertible Isocyanides for the Synthesis of Benazepril Hydrochloride

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“Benazepril ethyl ester” is used in the synthesis of Benazepril Hydrochloride via an Ugi three-component reaction . This method uses convertible isocyanides and is efficient due to its high atom economy and low cost .

Methods of Application or Experimental Procedures

The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester . Mainly two universal convertible isocyanides were used for the synthesis of benazepril hydrochloride .

Summary of Results or Outcomes

The result of this method is the synthesis of benazepril hydrochloride in trifluoroethanol via an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields .

Formal Synthesis of Benazepril·HCl via an Asymmetric Aza-Michael Reaction

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“Benazepril ethyl ester” is used in the formal synthesis of Benazepril·HCl via an Asymmetric Aza-Michael Reaction . This method is enantioselective and uses L-homophenylalanine ethyl ester as a starting material .

Methods of Application or Experimental Procedures

An asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester is used as the key step to prepare the key intermediate leading to benazepril·HCl .

Summary of Results or Outcomes

The result of this method is the synthesis of benazepril·HCl, a potent ACE inhibitor . This drug has been found to have fewer side effects and better stability due to its unique skeleton .

Use of Convertible Isocyanides for the Synthesis of Benazepril Hydrochloride

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“Benazepril ethyl ester” is used in the synthesis of Benazepril Hydrochloride via an Ugi three-component reaction . This method uses convertible isocyanides and is efficient due to its high atom economy and low cost .

Methods of Application or Experimental Procedures

The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester . Mainly two universal convertible isocyanides were used for the synthesis of benazepril hydrochloride .

Summary of Results or Outcomes

The result of this method is the synthesis of benazepril hydrochloride in trifluoroethanol via an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields .

Formal Synthesis of Benazepril·HCl via an Asymmetric Aza-Michael Reaction

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“Benazepril ethyl ester” is used in the formal synthesis of Benazepril·HCl via an Asymmetric Aza-Michael Reaction . This method is enantioselective and uses L-homophenylalanine ethyl ester as a starting material .

Methods of Application or Experimental Procedures

An asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester is used as the key step to prepare the key intermediate leading to benazepril·HCl .

Summary of Results or Outcomes

The result of this method is the synthesis of benazepril·HCl, a potent ACE inhibitor . This drug has been found to have fewer side effects and better stability due to its unique skeleton .

Safety And Hazards

The safety data sheet for benazepril, a related compound, advises against ingestion, inhalation, and dermal contact . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of a spill or leak, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .

Future Directions

The synthesis of benazepril hydrochloride, a related compound, using an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields has been described . This novel and concise synthesis method could potentially be applied to the synthesis of benazepril ethyl ester in the future .

properties

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPNCAYTOLXSEG-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145665 | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benazepril ethyl ester | |

CAS RN |

103129-58-4 | |

| Record name | Benazepril ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)